Cholesterol-3,4-13C2

Catalog No.
S802780
CAS No.
78887-48-6
M.F
C27H46O
M. Wt
388.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesterol-3,4-13C2

CAS Number

78887-48-6

Product Name

Cholesterol-3,4-13C2

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O

Molecular Weight

388.6 g/mol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i17+1,21+1

InChI Key

HVYWMOMLDIMFJA-WKKCFSIESA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[13C@@H]([13CH2]4)O)C)C

This isotopic enrichment makes Cholesterol-3,4-13C2 a valuable tool in scientific research, particularly in the fields of biochemistry and medicine. Here are two main applications:

  • Internal Standard for Cholesterol Quantification

    Cholesterol-3,4-13C2 can be used as an internal standard for quantifying cholesterol levels in biological samples. In analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the presence of the ¹³C isotope in the standard creates a distinct signal that can be easily distinguished from the signal of naturally occurring cholesterol in the sample. This allows researchers to accurately measure the amount of cholesterol in the sample by comparing the signal of the standard to the signal of the unknown. [Source: Szabo-Scandic ]

  • Metabolic Studies

    Cholesterol-3,4-13C2 can be used to trace the pathway of cholesterol metabolism in cells and organisms. By feeding cells or animals Cholesterol-3,4-13C2, researchers can track the incorporation of the ¹³C isotope into different cholesterol metabolites. This allows them to study how cholesterol is synthesized, transported, and broken down within the body. [Source: Cambridge Isotope Laboratories ]

Cholesterol-3,4-13C2 is a stable isotope-labeled derivative of cholesterol, where the carbon atoms at positions 3 and 4 are enriched with the carbon-13 isotope. This compound is primarily utilized in biochemical research as an internal standard for quantifying cholesterol levels in biological samples through techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The incorporation of carbon-13 allows for enhanced detection sensitivity and specificity in metabolic studies, particularly those involving lipid metabolism.

Cholesterol-3,4-13C2 doesn't possess a specific mechanism of action in the traditional sense. Its primary function lies in serving as a tracer molecule within scientific research.

The ¹³C label allows researchers to track the metabolic fate of cholesterol in living organisms. By feeding cells or animals with Cholesterol-3,4-13C2, scientists can then analyze various tissues and biological fluids using ¹³C NMR to identify the presence and abundance of the labeled cholesterol or its metabolites []. This approach helps elucidate cholesterol metabolism pathways and investigate its role in various physiological processes.

Typical of sterols, including:

  • Oxidation: Cholesterol can be oxidized to form oxysterols, which are biologically active metabolites involved in signaling pathways.
  • Reduction: The double bond in the steroid ring can undergo reduction, altering its biological activity.
  • Substitution Reactions: Cholesterol derivatives can undergo substitution reactions, leading to the formation of esters or ethers .

These reactions are essential for understanding cholesterol's role in cellular processes and its metabolism.

Cholesterol-3,4-13C2 exhibits similar biological activities to natural cholesterol, including:

  • Membrane Structure: It is crucial for maintaining membrane fluidity and integrity.
  • Signaling Molecule: Cholesterol serves as a precursor for steroid hormones and bile acids, which are vital for various physiological functions.
  • Metabolic Studies: The isotope-labeled form allows researchers to trace cholesterol metabolism and absorption in vivo, facilitating studies on diseases such as atherosclerosis and diabetes .

The synthesis of Cholesterol-3,4-13C2 typically involves several steps:

  • Carbon Ring Reconstruction: This step modifies existing cholesterol to incorporate the carbon-13 label.
  • Esterification: This process helps in forming derivatives that can be further processed.
  • Reduction Reactions: These reactions finalize the structure of the labeled cholesterol .

The methods used to synthesize this compound often aim to maximize the yield and purity of the labeled product while minimizing costs.

Cholesterol-3,4-13C2 has several applications, including:

  • Quantification of Cholesterol Levels: It serves as an internal standard in mass spectrometry techniques to accurately measure cholesterol concentrations in biological samples.
  • Metabolic Research: Used in studies investigating lipid metabolism, absorption, and transport mechanisms within cells.
  • Pharmacological Studies: Assists in evaluating drug effects on cholesterol metabolism and related pathways .

Research involving Cholesterol-3,4-13C2 often focuses on its interactions with various biomolecules:

  • Lipid Bilayers: Studies using solid-state nuclear magnetic resonance (NMR) explore how labeled cholesterol integrates into lipid membranes and affects their properties .
  • Proteins: Investigations into how cholesterol interacts with membrane proteins provide insights into receptor signaling and cellular communication .

These interaction studies are crucial for understanding cholesterol's role in health and disease.

Cholesterol-3,4-13C2 is part of a broader family of isotopically labeled cholesterols. Here are some similar compounds along with their unique characteristics:

Compound NameUnique Features
Cholesterol-2,3,4-13C3Labeled at different positions; used for similar quantification studies.
Cholesterol-D6Fully deuterated version; useful for NMR studies.
25-HydroxycholesterolA metabolite of cholesterol; involved in immune response regulation.

Cholesterol-3,4-13C2 stands out due to its specific labeling at positions 3 and 4, allowing targeted studies on metabolic pathways that involve these positions.

XLogP3

8.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

388.361575757 g/mol

Monoisotopic Mass

388.361575757 g/mol

Heavy Atom Count

28

Wikipedia

Cholesterol-3,4-13C2

Dates

Modify: 2023-08-15

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